

Unveiling the Spectroscopic Signature of Phyllanthusiin C: A Technical Guide

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Compound of Interest		
Compound Name:	Phyllanthusiin C	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Phyllanthusiin C**, a complex hydrolyzable tannin. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and visual representations of key chemical information to support ongoing research and development efforts.

Phyllanthusiin C, with the molecular formula $C_{40}H_{30}O_{26}$ and a molecular weight of 926.6 g/mol , is a significant constituent of plants in the Phyllanthus genus, notably Phyllanthus myrtifolius and Phyllanthus flexuosus.[1] As a member of the tannin class of compounds, it exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries.

Spectroscopic Data Summary

The structural elucidation of **Phyllanthusiin C** has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While a specific, publicly available experimental dataset for **Phyllanthusiin C** remains elusive in readily accessible databases, predictive models and data from closely related compounds provide valuable insights.

Mass Spectrometry (MS)



High-resolution mass spectrometry is critical for determining the elemental composition of complex natural products like **Phyllanthusiin C**. Based on its molecular formula, the predicted monoisotopic mass is 926.10253106 Da. Predicted mass-to-charge ratios (m/z) for common adducts are presented in Table 1.

Table 1: Predicted Mass Spectrometry Data for **Phyllanthusiin C** Adducts

Adduct Ion	Predicted m/z
[M+H] ⁺	927.10982
[M+Na] ⁺	949.09176
[M-H] ⁻	925.09526
[M+NH ₄] ⁺	944.13636
[M+K]+	965.06570

Data is predictive and serves as a reference for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are fundamental for the complete structural assignment of **Phyllanthusiin C**. While the original publication containing the experimental spectra for **Phyllanthusiin C** by L.Y. Foo could not be located in the performed searches, the general characteristics of related hydrolyzable tannins from Phyllanthus species can be inferred.

The 1 H NMR spectrum is expected to show complex signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the galloyl and hexahydroxydiphenoyl (HHDP) moieties. The sugar core protons would likely resonate in the region of δ 3.5-5.5 ppm.

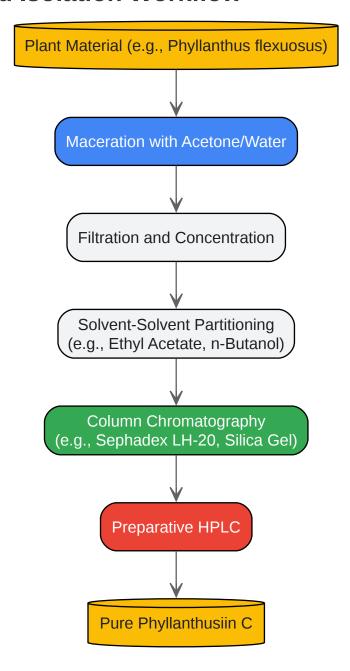
The 13 C NMR spectrum would display a multitude of signals, with aromatic carbons appearing between δ 100-160 ppm and the sugar carbons resonating between δ 60-100 ppm. Carbonyl carbons from the ester linkages would be found further downfield (δ 165-175 ppm). A comprehensive, experimentally validated NMR dataset is a critical requirement for unambiguous identification and quality control.



Experimental Protocols

The isolation and characterization of **Phyllanthusiin C** and related tannins typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methods reported for similar compounds from the Phyllanthus genus.

Extraction and Isolation Workflow



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Caption: Generalized workflow for the isolation of Phyllanthusiin C.

Spectroscopic Analysis

Mass Spectrometry (MS):

- Instrumentation: High-Resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Ionization Mode: Both positive and negative ion modes are typically employed to obtain comprehensive data.
- Mass Range: m/z 50-1500.
- Collision Energy: Varied (e.g., 15-40 eV) for MS/MS fragmentation studies to aid in structural elucidation.

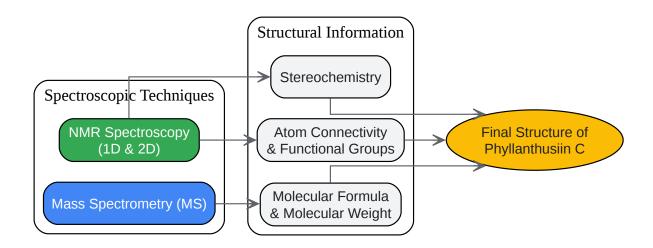
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex spectra of such molecules.
- Solvents: Deuterated solvents such as methanol-d₄ (CD₃OD), acetone-d₆ ((CD₃)₂CO), or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.
- Experiments: A suite of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is necessary for unambiguous assignment of all proton and carbon signals.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of **Phyllanthusiin C** is a multi-step process where different spectroscopic techniques provide complementary information.





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Caption: Interplay of spectroscopic methods in structure elucidation.

This technical guide serves as a foundational resource for professionals engaged in the study of **Phyllanthusiin C**. The provided data and protocols, while generalized from the analysis of related compounds, offer a robust starting point for experimental design and data interpretation. The acquisition and publication of a complete, experimentally verified spectroscopic dataset for **Phyllanthusiin C** would be a valuable contribution to the field of natural product chemistry.

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References

- 1. Phyllanthusiin C | C40H30O26 | CID 514181 PubChem [pubchem.ncbi.nlm.nih.gov]
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